molecular formula C25H24N2O5S B2636252 N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 895649-95-3

N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B2636252
CAS No.: 895649-95-3
M. Wt: 464.54
InChI Key: MHHZNYSKSHGBNY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline-derived compound featuring a 3,4-dimethoxyphenyl substituent at the 4-position, a 6-methoxy group on the quinoline core, and a 4-methylbenzenesulfonyl moiety at the 3-position. This structural complexity confers unique physicochemical properties, including lipophilicity (logP ~4–5, estimated), moderate solubility, and a polar surface area (~55–65 Ų, inferred from analogs).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-16-5-9-19(10-6-16)33(28,29)24-15-26-21-11-8-18(30-2)14-20(21)25(24)27-17-7-12-22(31-3)23(13-17)32-4/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZNYSKSHGBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with two analogs from the evidence, highlighting key structural and physicochemical differences:

Property Target Compound N,N-diethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Molecular Formula C₂₆H₂₅N₂O₅S (estimated) C₂₁H₂₄N₂O₄S C₂₄H₂₂N₂O₃S
Molecular Weight ~483.5 g/mol (estimated) 400.5 g/mol 418.51 g/mol
Key Substituents - 3,4-Dimethoxyphenyl
- 6-Methoxy
- 4-Methylbenzenesulfonyl
- Diethylamine
- 4-Methoxybenzenesulfonyl
- (4-Methylphenyl)methyl
- Benzenesulfonyl
logP ~4.5–5.0 (predicted) 4.3324 4.4549
Hydrogen Bond Acceptors 7 (estimated) 7 6
Hydrogen Bond Donors 1 (amine group) 0 1
Polar Surface Area ~55–60 Ų (estimated) 55.814 Ų 54.974 Ų

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 3,4-dimethoxyphenyl group likely increases logP compared to ’s (4-methylphenyl)methyl substituent due to additional methoxy groups. However, the 4-methylbenzenesulfonyl moiety may reduce logP slightly compared to ’s 4-methoxybenzenesulfonyl (methoxy being more polar than methyl).
  • Both analogs () exhibit logP >4, suggesting the target compound will also display high membrane permeability.

Hydrogen Bonding and Solubility: The target compound’s single hydrogen bond donor (amine) and seven acceptors (methoxy, sulfonyl, quinoline N) align with ’s acceptor count but differ from ’s lower acceptor count (6). This may result in moderate aqueous solubility, similar to (logSw ~-4.3).

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting point, NMR, bioactivity) for the target compound are absent in the provided evidence. Predictions rely on structural analogs.

Synthetic Relevance : The synthesis of similar compounds (e.g., ’s benzamide derivatives) suggests that the target compound could be synthesized via sulfonylation and amination steps, though yields may vary with steric hindrance.

Biological Implications : The 4-methylbenzenesulfonyl group may confer stability against metabolic degradation compared to ’s benzenesulfonyl group, as methyl substituents often reduce oxidation.

Biological Activity

N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups that contribute to its biological activity:

  • 3,4-Dimethoxyphenyl group
  • 6-Methoxy substituent
  • 4-Methylbenzenesulfonyl moiety

This unique structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis through mitochondrial pathways. This is evidenced by increased expression levels of pro-apoptotic markers such as Caspase 3 and Caspase 9 when tested on various cancer cell lines .
  • Anti-inflammatory Activity : Preliminary data suggest that the compound may also exhibit anti-inflammatory properties by modulating cytokine production in immune cells .

Anticancer Activity

Recent studies have reported the anticancer effects of this compound across various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
A549 (Lung)70.90Tubulin polymerization inhibition
MCF-7 (Breast)6.55 - 10.14Induction of apoptosis
Jurkat (Leukemia)79.34Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity against a range of cancer types, with varying potency depending on the specific cell line.

Enzymatic Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition (%) Concentration (µM)
α-Glucosidase50%100
α-Amylase45%100

These findings suggest that this compound may also play a role in managing metabolic disorders by inhibiting carbohydrate-digesting enzymes .

Case Studies and Research Findings

A notable study conducted by Shukla et al. (2021) explored the structure-activity relationship (SAR) of similar compounds and highlighted the importance of electron-donating groups in enhancing anticancer activity . This research supports the hypothesis that modifications to the functional groups on this compound could further improve its efficacy.

Another investigation focused on the compound's effects on inflammatory pathways. It was found to suppress TNF-α production significantly in murine macrophages, suggesting potential applications in treating inflammatory diseases .

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